molecular formula C7H7N3 B1596321 7-Methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 4999-42-2

7-Methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B1596321
CAS RN: 4999-42-2
M. Wt: 133.15 g/mol
InChI Key: PCQAWIQBHIFTFL-UHFFFAOYSA-N
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Description

7-Methyl-[1,2,4]triazolo[1,5-a]pyridine is a chemical compound . It belongs to the class of triazolopyridine compounds . The empirical formula is C6H8ClN5 and the molecular weight is 185.61 .


Synthesis Analysis

The synthesis of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridine involves several steps . An intermediate was prepared from commercially available 4-methyl-5-nitropyridine-2-amine by a “one-pot” method, and 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine was prepared in two steps with an improved yield of 55.5% . The synthesis also involves the Buchwald–Hartwig cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridine can be represented by the SMILES string Cl.Cc1ccnc2nc(N)nn12 .


Chemical Reactions Analysis

The chemical reactions involving 7-Methyl-[1,2,4]triazolo[1,5-a]pyridine are complex and involve multiple steps . For example, the Buchwald–Hartwig cross-coupling reaction was replaced by a nucleophilic aromatic substitution reaction (SNAr), thus avoiding the expensive Pd catalyst and simplifying the work-up process .


Physical And Chemical Properties Analysis

7-Methyl-[1,2,4]triazolo[1,5-a]pyridine is a solid . Its empirical formula is C6H8ClN5 and the molecular weight is 185.61 .

Scientific Research Applications

Synthesis of Complexes and Inhibitors

7-Methyl-[1,2,4]triazolo[1,5-a]pyridine is used as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes and dihydroorotate dehydrogenase inhibitors, which have antimalarial activity. This showcases its role in creating compounds that can potentially treat malaria .

Vilsmeier Reaction

This compound serves as a reactant in the Vilsmeier reaction of conjugated carbocycles and heterocycles, indicating its utility in organic synthesis processes .

Pharmacological Activity

It has been investigated for pharmacological activity due to its binding to HIV TAR RNA, suggesting potential applications in antiviral therapies .

DNA-Dependent Protein Kinase Inhibition

7-Methyl-[1,2,4]triazolo[1,5-a]pyridine derivatives have been discovered as potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK), which is significant for cancer treatment strategies .

Biological Activity in Medicinal Chemistry

The compound’s development in medicinal chemistry has been based on its potential as a bio-isostere for purines, carboxylic acid, and N-acetylated lysine, which are important in various biological processes .

6. Therapeutic Targeting of Fatty Acid-Binding Proteins Isoforms of fatty acid-binding proteins (FABPs), such as FABP4 and FABP5, are recognized as potential therapeutic targets for disorders like dyslipidemia, coronary heart disease, and diabetes. 7-Methyl-[1,2,4]triazolo[1,5-a]pyridine derivatives could play a role in developing treatments for these conditions .

Mechanism of Action

While the specific mechanism of action for 7-Methyl-[1,2,4]triazolo[1,5-a]pyridine is not mentioned in the search results, compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have shown significant biological activities in a variety of domains, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Safety and Hazards

The safety information for 7-Methyl-[1,2,4]triazolo[1,5-a]pyridine indicates that it has hazard statements H302 and H317, which correspond to “Harmful if swallowed” and “May cause an allergic skin reaction” respectively . The precautionary statements include P280, which means "Wear protective gloves/protective clothing/eye protection/face protection" .

Future Directions

The future directions for 7-Methyl-[1,2,4]triazolo[1,5-a]pyridine could involve further exploration of its potential biological activities and applications in medicinal chemistry . Additionally, improvements in the synthesis process, such as increasing yield and simplifying the work-up process, could also be areas of future research .

properties

IUPAC Name

7-methyl-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-2-3-10-7(4-6)8-5-9-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQAWIQBHIFTFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=NN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10964482
Record name 7-Methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10964482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-[1,2,4]triazolo[1,5-a]pyridine

CAS RN

4999-42-2
Record name 4999-42-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99875
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10964482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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